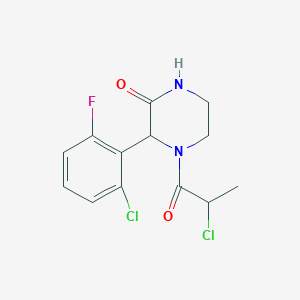
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to act as a dopamine receptor antagonist, specifically at the D2 receptor subtype. This results in a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to have an affinity for the serotonin transporter, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects:
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including a decrease in dopamine neurotransmission in the brain, which may be responsible for its potential antipsychotic effects. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its potential antidepressant effects. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine neurotransmission in the brain. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine receptor antagonists. However, one limitation of using 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one, including further studies investigating its potential as an antipsychotic and antidepressant agent. Additionally, studies investigating the role of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one in addiction and drug abuse may provide valuable insights into the mechanisms underlying these disorders. Furthermore, studies investigating the potential use of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one as a ligand for imaging studies of the dopamine transporter may provide a valuable tool for studying dopamine neurotransmission in the brain.
Synthesemethoden
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been synthesized through various methods, including the reaction of 2-chloro-6-fluoroaniline with 2-chloropropionyl chloride in the presence of triethylamine and then reacting the resulting intermediate with piperazine. Another method involves the reaction of 2-chloro-6-fluoroaniline with 2-chloropropanoic acid in the presence of thionyl chloride, followed by the reaction with piperazine. The purity of 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in various scientific research applications, including as a ligand for imaging studies of the dopamine transporter in the brain. 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has also been studied for its potential as an antipsychotic agent, as it has been shown to have an affinity for dopamine receptors. Additionally, 3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one has been used in studies investigating the role of dopamine in addiction and drug abuse.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN2O2/c1-7(14)13(20)18-6-5-17-12(19)11(18)10-8(15)3-2-4-9(10)16/h2-4,7,11H,5-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKAOZYGXDEOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-4-(2-chloropropanoyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

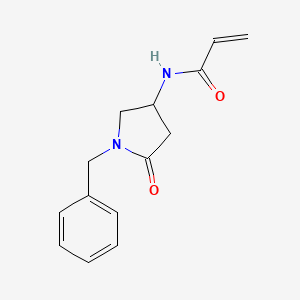
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2709838.png)
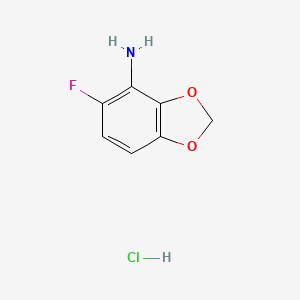
![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)
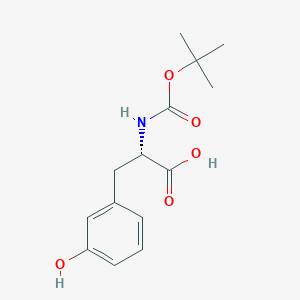
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)
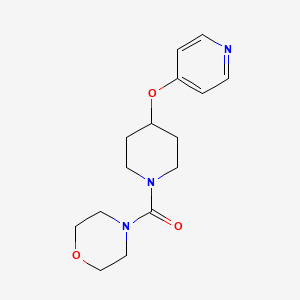
![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)